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1-(4-chlorophenyl)-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea

H. pylori urease enzyme inhibition regioisomer SAR

This 6-methoxyindole phenylurea derivative (CAS 775291-39-9, Ki 45 nM) is the definitive probe for mapping the 6-methoxy position within the indole ring of H. pylori urease inhibitors. Its mixed-type competitive kinetics (Ki 45 nM; cell-free IC50 18 nM) enable precise SAR differentiation from 5-methoxy or 7-methoxy regioisomers, preventing misleading potency rankings. Pre-established potency benchmarks across three assay tiers (cell-free, extracted enzyme, intact-cell) allow immediate calibration of screening campaigns without re-characterization. For ABCG2 multidrug resistance studies, it serves as a critical scaffold for π-system extension SAR.

Molecular Formula C18H18ClN3O2
Molecular Weight 343.8 g/mol
Cat. No. B4807745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea
Molecular FormulaC18H18ClN3O2
Molecular Weight343.8 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=CN2)CCNC(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C18H18ClN3O2/c1-24-15-6-7-16-12(11-21-17(16)10-15)8-9-20-18(23)22-14-4-2-13(19)3-5-14/h2-7,10-11,21H,8-9H2,1H3,(H2,20,22,23)
InChIKeyBPBAYXVDLXFVOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile: 1-(4-Chlorophenyl)-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea (CAS 775291-39-9) – A Substituted Phenylurea Indole Urease Inhibitor


1-(4-Chlorophenyl)-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea (CAS 775291-39-9, MF: C18H18ClN3O2, MW: 343.81 g/mol) is a synthetic small-molecule belonging to the phenylurea indole derivative class. It is primarily characterized as a potent inhibitor of Helicobacter pylori urease (Ki 45 nM, cell-free IC50 18 nM) [1][2]. The compound features a 4-chlorophenyl group linked via a urea bridge to a 6-methoxyindole ethylamine moiety, a scaffold also explored for ABCG2 transporter inhibition in multidrug resistance research [3]. As an early- to mid-discovery-stage research tool compound, its procurement is driven by specific structure-activity relationship (SAR) investigations where the 6-methoxy substitution pattern on the indole ring is the critical variable.

Why 1-(4-Chlorophenyl)-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea Cannot Be Replaced by Other Indole Urea Analogs Without Quantitative Verification


Substitution of one phenylurea indole derivative for another is pharmacologically hazardous because the position of the methoxy substituent on the indole ring fundamentally alters target binding affinity and inhibition mechanism. For H. pylori urease inhibition, the 5-methoxy positional isomer (CHEMBL2425469) exhibits a Ki of 14 nM compared to 45 nM for the 6-methoxy target compound—a 3.2-fold difference in binding affinity arising solely from methoxy relocation [1][2]. Furthermore, the inhibition modality differs: the 6-methoxy analog displays mixed-type competitive kinetics (Ki 45 nM) while its cell-free IC50 reaches 18 nM, indicating complex enzyme-inhibitor interactions that cannot be extrapolated from other regioisomers or the non-substituted indole parent [1][2]. In the context of ABCG2-mediated multidrug resistance, extending the π-system of phenylurea indole derivatives dramatically enhances inhibitory activity, meaning that even subtle structural modifications dictate functional outcomes [3]. Generic substitution without quantitative verification therefore carries a high risk of invalid SAR conclusions and wasted screening resources.

Quantitative Differentiation of 1-(4-Chlorophenyl)-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea from Closest Analogs and Standard Inhibitors


6-Methoxy vs. 5-Methoxy Positional Isomer: Urease Binding Affinity (Ki) Comparison

The 5-methoxy regioisomer (CHEMBL2425469, BDBM50493380) binds H. pylori urease with a Ki of 14 nM, representing a 3.2-fold higher affinity than the 6-methoxy target compound (Ki 45 nM) measured under identical assay conditions (mixed-type competitive inhibition, Lineweaver-Burk analysis) [1][2]. This demonstrates that the 6-methoxy substitution pattern is not simply interchangeable with the 5-methoxy analog; each regioisomer provides a distinct SAR data point essential for lead optimization.

H. pylori urease enzyme inhibition regioisomer SAR

Target Compound vs. Clinical Standard Acetohydroxamic Acid (AHA): Cell-Free Urease IC50 Potency

In a cell-free H. pylori urease inhibition assay, the target compound achieved an IC50 of 18 nM, which is approximately 4,600-fold more potent than the clinically used urease inhibitor acetohydroxamic acid (AHA, IC50 ≈ 83 μM) reported under comparable conditions [1][2]. While AHA serves as a positive control standard, its weak potency highlights the substantial gain in inhibitory activity conferred by the phenylurea indole scaffold bearing the 6-methoxy substituent.

urease inhibition H. pylori drug discovery benchmark

Target Compound vs. Standard Inhibitor Thiourea: Urease Inhibition Potency

The target compound's cell-free urease IC50 of 18 nM translates to an approximately 204-fold improvement over the standard inhibitor thiourea, which typically exhibits an IC50 of 3.67 μM against H. pylori urease under comparable assay conditions [1][2]. This potency differential confirms that procurement of the 6-methoxy-substituted phenylurea indole derivative is justified over generic thiourea-based controls when high-sensitivity urease inhibition readouts are required.

urease inhibitor thiourea benchmark H. pylori

Intact-Cell vs. Cell-Free Urease Inhibition: Translational Gap Quantification

The target compound shows a 51-fold drop in potency when moving from cell-free conditions (IC50 18 nM) to intact H. pylori cells (IC50 910 nM), with an intermediate value of 230 nM for extracted urease [1]. This progressive attenuation (18 nM → 230 nM → 910 nM) quantifies permeability and target accessibility barriers that are not captured by cell-free IC50 data alone. In contrast, the 5-methoxy isomer's intact-cell data or permeability profile is not reported in the same curated database, making direct permeability comparison impossible.

cellular permeability urease H. pylori target engagement

Inhibition Mechanism Differentiation: Mixed-Type Competitive vs. Non-Competitive Modality

The target compound (CHEMBL2425478) exhibits mixed-type competitive inhibition of H. pylori urease with a Ki of 45 nM and an enzyme-substrate-inhibitor complex constant (αKi) reflected in a secondary Ki of 60.2 nM [1][2]. This contrasts with the closely related analog CHEMBL4172924, which displays mixed-type non-competitive inhibition with Ki values of 60.2 nM and 441 nM for the two enzyme-inhibitor complexes [2]. The difference in inhibition modality—competitive vs. non-competitive character within the mixed-type classification—indicates distinct binding site interactions that affect substrate competition profiles.

enzyme kinetics inhibition modality urease mechanism of action

Optimal Procurement and Application Contexts for 1-(4-Chlorophenyl)-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea


Indole Methoxy Position SAR Studies for H. pylori Urease Inhibitor Lead Optimization

This compound is the definitive probe for mapping the 6-methoxy position within the indole ring of phenylurea urease inhibitors. Its Ki of 45 nM, contrasted with the 5-methoxy isomer's Ki of 14 nM, provides a critical 3.2-fold potency differential that anchors structure-activity relationship analyses [1]. Researchers conducting systematic regioisomer scans of the indole methoxy position require the exact 6-methoxy substitution pattern; procurement of the 5-methoxy or 7-methoxy analog will generate misleading potency rankings and misdirect medicinal chemistry efforts.

Kinetic Mechanism Profiling of Urease Inhibition Modality

The compound's well-characterized mixed-type competitive inhibition mechanism (Ki 45 nM; enzyme-substrate-inhibitor complex constant αKi reflected in secondary Ki 60.2 nM) makes it a valuable tool for enzyme kinetics studies [1][2]. When compared to analogs exhibiting non-competitive character (e.g., CHEMBL4172924, Ki 60.2/441 nM), this compound enables head-to-head mechanistic comparisons that directly inform the design of inhibitors with desired substrate-competition properties for the gastric environment [2].

Cell-Based H. pylori Anti-Urease Screening Cascades with Defined Tiered Potency Benchmarks

The availability of potency data across three assay tiers—cell-free (IC50 18 nM), extracted enzyme (IC50 230 nM), and intact-cell (IC50 910 nM)—establishes quantitative benchmarks for cellular permeability and target engagement assessment [1]. Screening programs can use these pre-established values to calibrate assay sensitivity, normalize inter-experimental variability, and set potency thresholds for hit-to-lead progression without needing to re-characterize the reference inhibitor for each campaign.

ABCG2 Transporter Inhibitor Screening with Negative Selectivity Controls

The phenylurea indole scaffold class, to which this compound belongs, has demonstrated potent ABCG2 inhibition with selectivity over ABCB1 in structurally optimized derivatives [3]. While specific ABCG2 IC50 data for this exact compound require experimental determination, its procurement as a scaffold analog enables systematic SAR exploration of π-system extension effects on ABCG2 binding, where extending conjugation dramatically enhanced inhibitory activity in related compounds 3c-3f [3].

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